Leu-AMS R enantiomer is a significant compound in the field of biochemistry, specifically as an inhibitor of leucyl-tRNA synthetase (LRS). This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of leucine to its corresponding transfer RNA. The R enantiomer of Leu-AMS has been identified as a potent inhibitor, demonstrating effectiveness in inhibiting bacterial growth, which positions it as a potential candidate for antibiotic development.
Leu-AMS R enantiomer is classified under aminoacyl-tRNA synthetase inhibitors. It is derived from the racemic mixture of Leu-AMS, which consists of both R and S enantiomers. The compound is synthesized through complex chemical processes that ensure the correct stereochemistry is achieved, essential for its biological activity.
The synthesis of Leu-AMS R enantiomer involves multiple steps, including the preparation of intermediates and a final coupling reaction. While specific proprietary details about the synthesis route are not publicly disclosed, it typically includes:
Industrial production methods focus on optimizing these reactions to achieve high yields and purity levels, incorporating strict quality control measures to maintain consistency in the final product .
The molecular structure of Leu-AMS R enantiomer is characterized by its specific stereochemical configuration, which is critical for its interaction with LRS. The compound contains a leucine moiety linked to an aminosugar structure.
Leu-AMS R enantiomer participates in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are conducted under controlled conditions to ensure desired outcomes, yielding various derivatives that can be further analyzed for biological activity .
Leu-AMS R enantiomer exerts its antibacterial effects by inhibiting LRS. This inhibition disrupts protein synthesis by preventing leucine from being correctly attached to its tRNA. The mechanism involves:
This action highlights LRS as a viable target for antibiotic development, particularly against resistant bacterial strains .
Leu-AMS R enantiomer exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic uses .
Leu-AMS R enantiomer has diverse applications across various scientific fields:
Leucyl-transfer ribonucleic acid synthetase (leucyl-transfer ribonucleic acid synthetase) represents a pivotal target in oncological and antimicrobial therapeutic development due to its dual role in protein synthesis and nutrient sensing. This class I aminoacyl-transfer ribonucleic acid synthetase catalyzes the adenosine triphosphate-dependent ligation of leucine to its cognate transfer ribonucleic acid molecule—an essential step in messenger ribonucleic acid translation. Beyond this canonical function, leucyl-transfer ribonucleic acid synthetase serves as a leucine sensor for the mammalian target of rapamycin complex 1 signaling pathway, which regulates cell growth, proliferation, and autophagy. The overexpression of leucyl-transfer ribonucleic acid synthetase in multiple malignancies—including colon carcinoma, squamous cell carcinoma, and acute myeloid leukemia—correlates with increased proliferation and poor prognosis, positioning it as a compelling target for pharmacological intervention [3] [4].
The leucyl-adenylate sulfamate R enantiomer (leucinyl-adenylate sulfamate) emerges as a structurally refined leucine analog designed for targeted inhibition of leucyl-transfer ribonucleic acid synthetase catalytic activity. Its mechanism centers on mimicking the leucyl-adenylate intermediate—a high-energy transitional state during aminoacylation. Biochemical analyses demonstrate that leucinyl-adenylate sulfamate competitively occupies the enzyme's active site with an inhibitory concentration 50 value of 22.34 nanomolar against human cytosolic leucyl-transfer ribonucleic acid synthetase, effectively halting transfer ribonucleic acid charging [1] [4]. X-ray crystallographic studies reveal that the R configuration enables optimal steric complementarity within the hydrophobic leucine-binding pocket, forming hydrogen bonds with conserved residues like aspartic acid 619 and tyrosine 530 in human cytosolic leucyl-transfer ribonucleic acid synthetase [4].
Table 1: Cytotoxicity Profile of Leucyl-Adenylate Sulfamate in Human Cell Lines
Cell Line | Origin | Inhibitory Concentration 50 (μM) |
---|---|---|
HCT-116 | Colon carcinoma | 0.24 |
K562 | Chronic myelogenous leukemia | 0.40 |
SK-HEP1 | Hepatocellular carcinoma | 0.54 |
A549 | Lung carcinoma | 0.59 |
SNU-638 | Gastric carcinoma | 0.84 |
MDA-MB-231 | Breast adenocarcinoma | 0.73 |
MRC5 | Normal lung fibroblast | 5.90 |
Source: Adapted from biochemical assays using sulforhodamine B colorimetric methodology [1]
Distinct from earlier leucine analogs (e.g., leucinol), leucinyl-adenylate sulfamate exclusively disrupts catalytic function without impeding leucinyl-transfer ribonucleic acid synthetase-mediated mammalian target of rapamycin complex 1 activation. This mechanistic divergence stems from leucinol's interference with the leucyl-transfer ribonucleic acid synthetase-Ras-related GTP-binding protein guanosine triphosphatase-activating protein domain interaction essential for mammalian target of rapamycin complex 1 recruitment to lysosomal membranes. Consequently, leucinyl-adenylate sulfamate treatment induces cytotoxic effects primarily through global translational arrest rather than nutrient-sensing pathway modulation. This translational suppression triggers p21-mediated cell cycle arrest and apoptosis across diverse carcinoma lineages, as evidenced by enhanced p21 promoter activity and caspase activation in leucyl-transfer ribonucleic acid synthetase-inhibited cells [1] [3].
The catalytic domain of leucyl-transfer ribonucleic acid synthetase exhibits extraordinary evolutionary conservation from prokaryotes to eukaryotes, presenting both opportunities and challenges for inhibitor development. Structural alignment demonstrates that adenosine triphosphate-binding motifs (HIGH and KMSKS) and leucine coordination residues maintain over 90% sequence identity between bacterial and human enzymes. Human cytosolic leucyl-transfer ribonucleic acid synthetase crystallographic analysis at 2.5 Å resolution confirms this conservation extends to the three-dimensional architecture, with a root mean square deviation of 1.2 Å compared to Escherichia coli leucyl-transfer ribonucleic acid synthetase [4]. This preservation underpins leucinyl-adenylate sulfamate's cross-species efficacy, enabling growth suppression in both pathogenic bacteria and eukaryotic cancer cells through a unified inhibition mechanism [1].
Table 2: Active Site Residue Conservation Across Species
Functional Motif | Homo sapiens Residues | Escherichia coli Residues | Conservation Level |
---|---|---|---|
Adenosine triphosphate binding | Lysine 568, Tryptophan 529 | Lysine 270, Tryptophan 231 | High |
Leucine binding | Aspartic acid 619, Tyrosine 530 | Aspartic acid 345, Tyrosine 236 | Absolute |
Editing domain | Threonine 341, Aspartic acid 343 | Threonine 247, Aspartic acid 249 | Moderate |
Rossmann fold | Glycine 501-Glycine 505 | Glycine 203-Glycine 207 | Absolute |
Source: Structural analysis from X-ray crystallography studies [4]
Despite this conservation, eukaryotic leucyl-transfer ribonucleic acid synthetases possess distinctive structural elaborations absent in prokaryotes. Human cytosolic leucyl-transfer ribonucleic acid synthetase incorporates appended domains—including the leucine-specific domain and the unique to eukaryotes leucine-specific domain—that regulate subcellular localization and participation in the multi-aminoacyl-transfer ribonucleic acid synthetase complex. Crucially, the unique to eukaryotes leucine-specific domain mediates leucyl-transfer ribonucleic acid synthetase integration into this macromolecular assembly through direct interaction with isoleucyl-transfer ribonucleic acid synthetase, potentially influencing inhibitor accessibility [4]. These species-specific structural differences create therapeutic windows exploitable through rational drug design. For instance, pathogen-selective inhibitors like 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole exploit conformational dynamics in the editing active site of fungal leucyl-transfer ribonucleic acid synthetase that diverge substantially from human cytosolic leucyl-transfer ribonucleic acid synthetase [4].
Therapeutically, leucinyl-adenylate sulfamate's cross-reactivity highlights a significant challenge: mammalian cytotoxicity necessitates tumor-selective delivery strategies. Structure-activity relationship analyses of leucyl-adenylate sulfamate derivatives reveal that modifications to the adenine base (e.g., N⁶-methylation) or ribose moiety reduce mammalian cell toxicity while preserving antibacterial effects. Furthermore, leucinol-inspired compounds that specifically disrupt the leucyl-transfer ribonucleic acid synthetase-Ras-related GTP-binding protein guanosine triphosphatase-activating protein interaction without affecting aminoacylation have demonstrated cancer cell-selective mammalian target of rapamycin complex 1 inhibition with minimized cytotoxicity toward normal fibroblasts [2] [4]. This bifurcated inhibition strategy—targeting either catalytic activity or signaling function—exemplifies how understanding evolutionary conservation enables development of context-specific leucyl-transfer ribonucleic acid synthetase modulators.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7